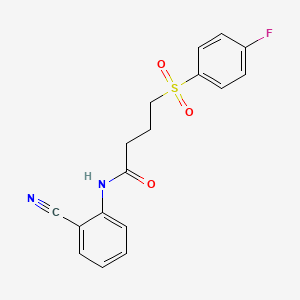

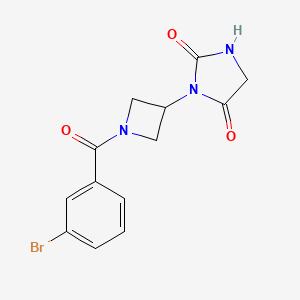

![molecular formula C13H11FN4 B2761224 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685106-57-4](/img/structure/B2761224.png)

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Pyrazolo[1,5-a]pyrimidines exhibit significant antitumor potential. Researchers have synthesized various derivatives of this scaffold and explored their impact on cancer cells. These compounds interfere with key cellular processes, making them promising candidates for novel anticancer drugs .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine core has been investigated for its ability to inhibit specific enzymes. These compounds can modulate enzymatic activity, potentially leading to therapeutic applications. Researchers have explored their effects on kinases, proteases, and other enzyme families .

Photophysical Properties

Due to their unique structure, pyrazolo[1,5-a]pyrimidines possess intriguing photophysical properties. These include fluorescence, absorption, and emission characteristics. Understanding these properties aids in designing materials for optoelectronic devices and sensors .

Drug Design and Combinatorial Libraries

The fused pyrazole structure in pyrazolo[1,5-a]pyrimidines serves as a privileged scaffold for drug discovery. Its synthetic versatility allows modifications at various positions, enabling the creation of diverse combinatorial libraries. Researchers explore these libraries to identify potential drug candidates .

Functionalization Strategies

Researchers have developed synthetic pathways for the preparation and post-functionalization of pyrazolo[1,5-a]pyrimidines. Notably, the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles allows versatile structural modifications at positions 2, 3, 5, 6, and 7. These transformations enhance the structural diversity of the scaffold .

Biological Activity Beyond Antitumor Effects

Beyond their anticancer potential, pyrazolo[1,5-a]pyrimidines exhibit antibacterial and antifungal properties. Substituted derivatives containing a 3-(4-fluoro)phenyl group have shown activity against various microorganisms .

Wirkmechanismus

Target of Action

The primary targets of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine are mycobacterial ATP synthase and Mer and Flt3 tyrosine kinase enzymes . These targets play a crucial role in the energy production and signal transduction pathways of cells, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of mycobacterial ATP synthase, which is essential for the energy production in Mycobacterium tuberculosis . Additionally, it acts as a dual inhibitor for both Mer and Flt3 tyrosine kinase enzymes .

Biochemical Pathways

The inhibition of mycobacterial ATP synthase disrupts the energy production in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . The inhibition of Mer and Flt3 tyrosine kinase enzymes can disrupt signal transduction pathways, potentially leading to the inhibition of cell proliferation .

Result of Action

The inhibition of mycobacterial ATP synthase by this compound results in potent in vitro growth inhibition of Mycobacterium tuberculosis . The inhibition of Mer and Flt3 tyrosine kinase enzymes can lead to the suppression of cell proliferation .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4/c1-8-6-12(15)18-13(17-8)11(7-16-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSKANVWHNBSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)

![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)

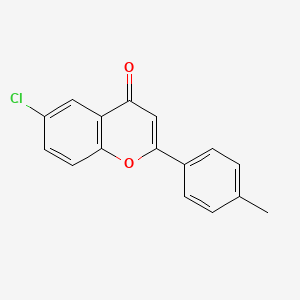

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)

![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)

![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)

![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)